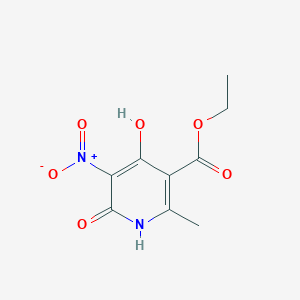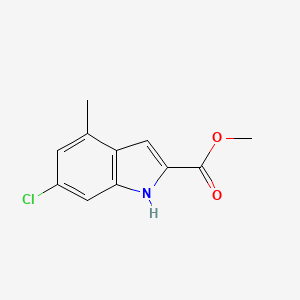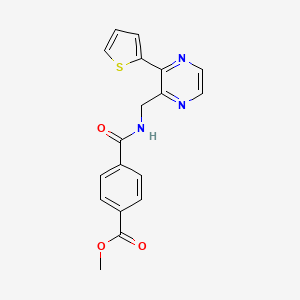
2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine” is a chemical compound with the empirical formula C10H16Cl2N2 . It is a solid substance . The compound is part of a class of molecules known as 2,3-dihydroindoles , which are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
Synthesis Analysis
The synthesis of 2,3-dihydroindole derivatives usually involves the reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . In one study, a synthetic strategy was proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Cl.Cl.NCCN1CCc2ccccc12 . The InChI representation of the molecule is 1S/C10H14N2.2ClH/c11-6-8-12-7-5-9-3-1-2-4-10 (9)12;;/h1-4H,5-8,11H2;2*1H .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its empirical formula (C10H16Cl2N2), molecular weight (235.15), and its solid form . The compound’s SMILES string and InChI representation provide additional information about its molecular structure .
Zukünftige Richtungen
Future research could focus on further exploring the synthesis of “2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine” and its derivatives, as well as investigating their potential applications, particularly in the field of neuroprotection and antioxidation . The development of more efficient synthesis methods and the study of the compound’s mechanism of action could also be areas of interest.
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindol-1-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-11-5-3-8-15-13(11)16-9-7-10-4-1-2-6-12(10)16/h1-6,8H,7,9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQRTPZZCMCRDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2807490.png)

![4-(3,4-dichlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2807492.png)
![5-(4-benzylpiperidin-1-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2807493.png)




![2-methoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2807501.png)
![5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2807505.png)
![ethyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2807506.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2807510.png)
![[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride](/img/no-structure.png)
